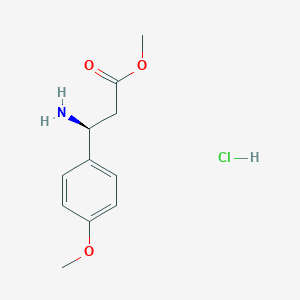

(S)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate Hydrochloride

Description

(S)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate Hydrochloride is a chiral compound characterized by its (S)-enantiomeric configuration, a methyl ester group, and a 4-methoxyphenyl substituent. As a hydrochloride salt, it exhibits enhanced solubility in aqueous environments compared to its free base form, making it suitable for pharmaceutical applications. The compound belongs to the class of β-amino acid derivatives, which are critical intermediates in synthesizing bioactive molecules and active pharmaceutical ingredients (APIs). Its stereochemistry and functional groups influence its pharmacological activity, particularly in receptor binding and metabolic stability .

Properties

IUPAC Name |

methyl (3S)-3-amino-3-(4-methoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXBYAHWVBKOMQ-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733747 | |

| Record name | Methyl (3S)-3-amino-3-(4-methoxyphenyl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444119-40-8 | |

| Record name | Methyl (3S)-3-amino-3-(4-methoxyphenyl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate hydrochloride, a chiral amino acid derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound, with a molecular formula of C11H16ClNO3 and a molecular weight of approximately 245.7 g/mol, features an amino group, a propanoic acid moiety, and a methoxy-substituted aromatic ring. These structural characteristics contribute to its potential applications in medicinal chemistry, particularly in treating neurological disorders and other therapeutic areas.

The biological activity of this compound is primarily attributed to its interactions with specific receptors in the central nervous system (CNS). Research indicates that this compound may influence neurotransmitter pathways, suggesting potential neuroprotective effects. Its mechanism of action may involve:

- Binding Affinity : Interactions with neurotransmitter receptors such as NMDA and AMPA receptors.

- Neuroprotective Effects : Potential applications in treating conditions like Alzheimer's and Parkinson's diseases by modulating neuronal activity.

- Antioxidant Properties : The compound has shown promising antioxidant activity, which can protect cells from oxidative stress.

Antioxidant Activity

Several studies have highlighted the antioxidant properties of this compound. The compound exhibits significant radical scavenging activity, which is crucial for preventing cellular damage.

| Compound | DPPH Scavenging Activity (IC50) |

|---|---|

| This compound | X µg/mL |

| Ascorbic Acid (Control) | Y µg/mL |

Note: Specific values for IC50 need to be filled based on experimental data.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies using human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines demonstrated that:

- The compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells.

- Mechanistic studies suggested that it may induce apoptosis through mitochondrial pathways.

Case Studies

-

Neuroprotective Effects :

A study evaluated the neuroprotective effects of this compound in a murine model of neurodegeneration. Results indicated a significant reduction in neuronal loss and improvement in cognitive function. -

Antimicrobial Activity :

Another investigation focused on its antimicrobial properties against various bacterial strains. The findings revealed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent for bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Ester Analogs with Alkoxy Substituent Variations

Several ethyl ester analogs share structural similarity with the target compound, differing in the alkoxy chain length on the phenyl ring:

Key Findings :

Fluorinated Analogs

Replacement of the 4-methoxy group with electron-withdrawing substituents like fluorine alters electronic properties:

Key Findings :

- Isomerism: The 2-amino isomer () demonstrates positional isomerism, which may result in distinct pharmacological profiles .

Enantiomeric and Impurity-Related Compounds

Enantiomeric Forms

Key Findings :

Key Findings :

- Functional Group Alterations: The dimethylamino group and racemic configuration in this impurity reduce its pharmacological efficacy compared to the target compound .

Data Table Compilation

A consolidated comparison of physicochemical properties is provided below:

| Compound Name | CAS No. | M.Wt (g/mol) | Solubility | Key Substituent |

|---|---|---|---|---|

| (S)-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate HCl | 1391398-83-6 | 245.70 | High (HCl salt) | 4-methoxy, methyl ester |

| Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate HCl | 1049735-26-3 | 286.75 | Moderate | 4-ethoxy, ethyl ester |

| Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate HCl | 1246174-74-2 | 233.67 | 10 mM (in DMSO) | 4-fluoro, methyl ester |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate Hydrochloride with high enantiomeric purity?

- Answer : Synthesis typically involves multi-step organic reactions starting from substituted benzaldehyde derivatives. For example, a Strecker synthesis or reductive amination can introduce the amino group. The methyl ester is formed via esterification of the corresponding carboxylic acid intermediate. Enantiomeric purity is achieved using chiral catalysts (e.g., asymmetric hydrogenation) or chromatographic resolution of racemic mixtures. Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR to confirm substituent positions and stereochemistry.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC with chiral columns to verify enantiopurity (>98% for pharmacological studies).

- X-ray crystallography (if crystalline) for absolute configuration determination.

Residual solvents and impurities are quantified via gas chromatography (GC) or Karl Fischer titration .

Q. What are optimal storage conditions to maintain stability?

- Answer : Store in airtight, light-resistant containers at -20°C for short-term use (1 month) or -80°C for long-term stability (6 months). Prior to use, equilibrate to room temperature under inert gas (e.g., nitrogen) to prevent hydrolysis of the ester moiety. Solubility can be enhanced by warming to 37°C with sonication .

Advanced Research Questions

Q. How does the 4-methoxyphenyl substituent influence the compound’s interaction with biological targets compared to halogenated analogs?

- Answer : The electron-donating methoxy group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., proteases or kinases). Comparative studies with halogenated analogs (e.g., 4-chloro or 4-fluoro derivatives) show reduced steric hindrance but altered binding affinities due to differences in electronegativity. For example, methoxy-substituted derivatives exhibit higher solubility in aqueous buffers, improving bioavailability in in vitro assays .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent systems). To reconcile

- Standardize assays using cell-free systems (e.g., purified enzymes) to isolate target interactions.

- Perform dose-response curves with IC50/EC50 calculations across multiple replicates.

- Cross-validate findings with structural analogs (e.g., 4-ethoxy or 3-chloro derivatives) to identify substituent-specific effects.

Confounding factors like off-target binding are assessed via competitive binding assays .

Q. How does stereochemistry at the 3-position impact pharmacological profiles?

- Answer : The (S)-enantiomer often shows higher receptor selectivity than the (R)-form. For instance, in neurotransmitter analog studies, the (S)-configuration mimics natural L-amino acid conformations, enhancing uptake via LAT1 transporters. Enantiomer-specific activity is confirmed using chiral HPLC to separate isomers and test them independently in in vivo models .

Q. What computational tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

- Answer : Use molecular docking (AutoDock Vina) to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) for metabolism prediction. QSAR models (e.g., SwissADME) estimate logP (2.1–2.5) and permeability (Caco-2 assay predictions). Toxicity is screened via in silico platforms like ProTox-II to flag potential hepatotoxicity or mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.